molecular formula C14H21NO5 B14848789 Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate

Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate

Cat. No.: B14848789
M. Wt: 283.32 g/mol
InChI Key: KKHAWNHFSAUTLB-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is an organic compound with the molecular formula C14H21NO5 It is a carbamate derivative, characterized by the presence of a carbamate group attached to a benzyl moiety substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate typically involves the reaction of 4-methoxybenzylamine with methyl 2,2-dimethoxyethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The methoxybenzyl moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Benzyl (2,2-dimethoxyethyl)(methyl)carbamate
  • N-(2,2-Dimethoxyethyl)-N-methylcarbamic acid phenylmethyl ester

Comparison: Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is unique due to the presence of the 4-methoxybenzyl group, which can enhance its stability and reactivity compared to similar compounds. The methoxy group can also influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

methyl N-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H21NO5/c1-17-12-7-5-11(6-8-12)9-15(14(16)20-4)10-13(18-2)19-3/h5-8,13H,9-10H2,1-4H3

InChI Key

KKHAWNHFSAUTLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(OC)OC)C(=O)OC

Origin of Product

United States

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